molecular formula C26H21ClN2O2 B14981800 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14981800
M. Wt: 428.9 g/mol
InChI Key: IQXJUASVLCNHFW-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines elements of indole, benzofuran, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling with the chlorophenyl group. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenation and nitration reactions can be performed using appropriate halogenating agents and nitrating mixtures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating mixtures of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide: shares structural similarities with other indole and benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C26H21ClN2O2

Molecular Weight

428.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H21ClN2O2/c1-16-17-8-4-7-13-24(17)31-25(16)26(30)29-15-20(18-9-2-5-11-22(18)27)21-14-28-23-12-6-3-10-19(21)23/h2-14,20,28H,15H2,1H3,(H,29,30)

InChI Key

IQXJUASVLCNHFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CC=C3Cl)C4=CNC5=CC=CC=C54

Origin of Product

United States

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